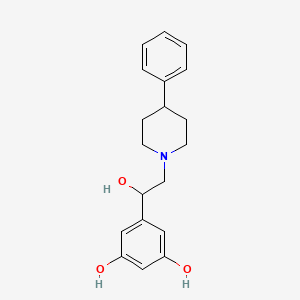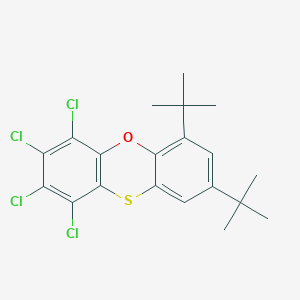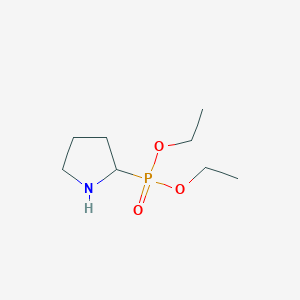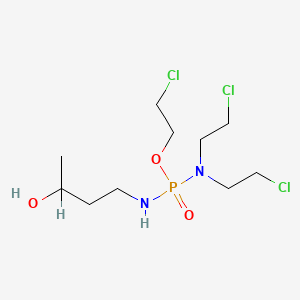
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxybutyl)-, (2-chloroethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phosphorodiamidic acid and multiple chloroethyl and hydroxybutyl groups. Its chemical properties make it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester typically involves multiple steps, including the reaction of phosphorodiamidic acid with chloroethyl and hydroxybutyl reagents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to changes in its chemical structure.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce new functional groups, while reduction can lead to simpler compounds. Substitution reactions often result in derivatives with altered chemical and physical properties.
科学的研究の応用
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound is used in the production of specialized materials and chemicals, contributing to advancements in various industrial processes.
作用機序
The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester include other phosphorodiamidic acid derivatives with different substituents. These compounds share some chemical properties but differ in their specific structures and reactivity.
Uniqueness
The uniqueness of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester lies in its combination of chloroethyl and hydroxybutyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
78218-80-1 |
|---|---|
分子式 |
C10H22Cl3N2O3P |
分子量 |
355.6 g/mol |
IUPAC名 |
4-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H22Cl3N2O3P/c1-10(16)2-6-14-19(17,18-9-5-13)15(7-3-11)8-4-12/h10,16H,2-9H2,1H3,(H,14,17) |
InChIキー |
CWWJWDWXNZVPEU-UHFFFAOYSA-N |
正規SMILES |
CC(CCNP(=O)(N(CCCl)CCCl)OCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


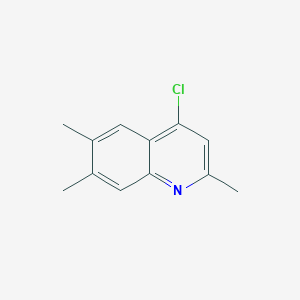
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
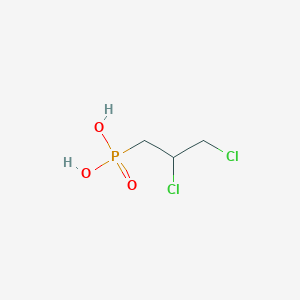
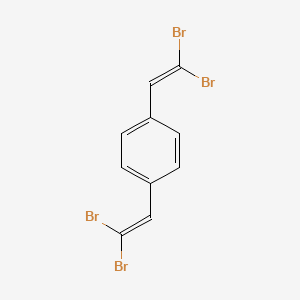
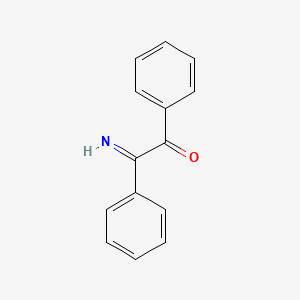
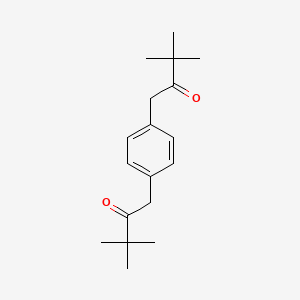

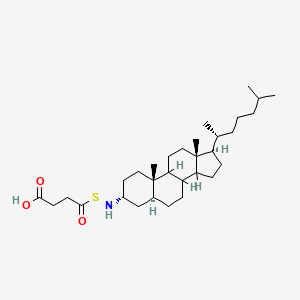
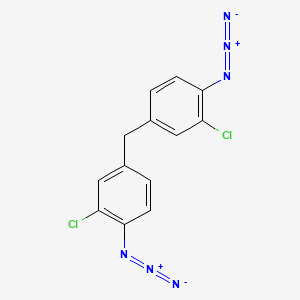
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
